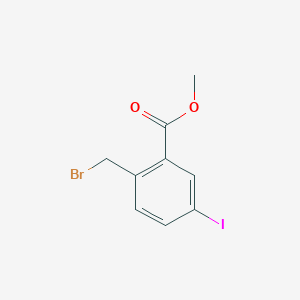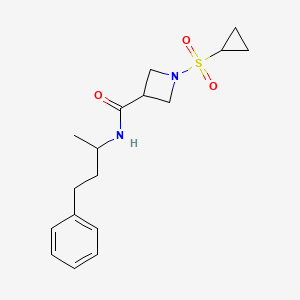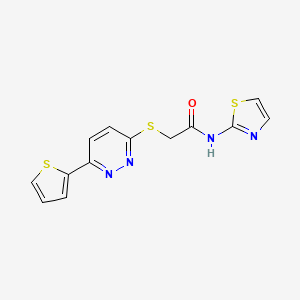![molecular formula C11H15F2NO B2436642 N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide CAS No. 2411308-16-0](/img/structure/B2436642.png)
N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide, also known as DFE-17, is a novel small molecule that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. DFE-17 is a member of the but-2-ynamide family of compounds and is synthesized through a unique chemical process. In
Mechanism of Action
The mechanism of action of N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that play a role in cancer cell growth and inflammation. N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide has also been shown to have an impact on the immune system, specifically by modulating the activity of certain immune cells.
Biochemical and Physiological Effects:
N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide has been shown to have low toxicity, making it a promising candidate for further study. However, one limitation of N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide is its limited solubility in water, which may pose challenges in certain lab experiments.
Future Directions
There are numerous future directions for the study of N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide and its potential therapeutic applications. Other future directions could include exploring the use of N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide in combination with other therapies, as well as investigating its potential in the treatment of other diseases beyond cancer and inflammation.
In conclusion, N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its unique synthesis method and range of biochemical and physiological effects make it a promising candidate for further study. With continued research, N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide may one day prove to be a valuable tool in the fight against cancer, inflammation, and other diseases.
Synthesis Methods
N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide is synthesized using a multi-step process that involves the reaction of a cyclopentadiene derivative with an alkylating agent. The resulting product is then subjected to a series of chemical reactions that ultimately lead to the formation of N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide. The synthesis method has been optimized over time to improve the yield and purity of the final product.
Scientific Research Applications
N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide has been the subject of numerous scientific studies due to its potential use as a therapeutic agent. It has been shown to have anti-cancer properties, specifically in the treatment of breast cancer. N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide has also been studied for its anti-inflammatory effects and its ability to modulate the immune system. Additionally, N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide has been shown to have potential as a treatment for neurodegenerative diseases.
properties
IUPAC Name |
N-[2-(2,2-difluorocyclopentyl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c1-2-4-10(15)14-8-6-9-5-3-7-11(9,12)13/h9H,3,5-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZZHHMAGIRMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2436559.png)

![3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2436566.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2436568.png)
![N-(1-cyanocycloheptyl)-2-[4-[methyl(prop-2-enyl)sulfamoyl]anilino]acetamide](/img/structure/B2436569.png)
![1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione](/img/structure/B2436570.png)
![N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride](/img/structure/B2436572.png)

![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2436574.png)

![1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2436578.png)
![(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2436579.png)
![Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2436580.png)